

Fmoc-DOPA(acetonide)-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-DOPA(acetonide)-OH*

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This technical guide provides an in-depth overview of **Fmoc-DOPA(acetonide)-OH**, a key building block for the synthesis of peptides containing 3,4-dihydroxyphenylalanine (DOPA). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, experimental protocols for its use in solid-phase peptide synthesis, and insights into the biological significance of DOPA-containing peptides.

Core Compound Data

Fmoc-DOPA(acetonide)-OH is a protected amino acid derivative essential for the incorporation of DOPA residues into synthetic peptides using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. The acetonide protection of the catechol side chain prevents unwanted side reactions during synthesis and is readily removed during the final cleavage step.

Property	Value	Citations
Molecular Weight	459.49 g/mol	[1][2]
Molecular Formula	C ₂₇ H ₂₅ NO ₆	[1][2]
CAS Number	852288-18-7	[1][2]
Appearance	White to slightly yellow/beige powder	[1]
Application	Fmoc Solid-Phase Peptide Synthesis	[1][3]
Purity	≥ 98% (TLC), ≥ 97.0% (HPLC)	[1]
Enantiomeric Purity	≥ 99.0%	[1]
Storage Temperature	15-25°C	[1]

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following section details a generalized protocol for the incorporation of **Fmoc-DOPA(acetonide)-OH** into a peptide sequence using manual Fmoc-SPPS.

Resin Preparation and Swelling

- Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).
- Place the resin in a reaction vessel and swell in N,N-Dimethylformamide (DMF) for at least 1-2 hours at room temperature with gentle agitation.
- Drain the DMF from the reaction vessel.

Fmoc Deprotection

- Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
- Agitate the mixture for 3 minutes, then drain the solution.

- Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc protecting group.
- Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Amino Acid Coupling

This step describes the coupling of the subsequent amino acid, which can be **Fmoc-DOPA(acetonide)-OH** or another Fmoc-protected amino acid.

- In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading capacity) and a coupling reagent such as HCTU (2.9-4.5 equivalents) or a mixture of BOP/HOBt (3 equivalents each) in a minimal amount of DMF.
- Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well to activate the amino acid.
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-4 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric method such as the Kaiser test. For sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.
- Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
- Prepare a cleavage cocktail. For peptides containing **Fmoc-DOPA(acetonide)-OH**, a cleavage mixture containing trifluoroacetic acid (TFA) and water is essential for the

deprotection of the DOPA side chain. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to prevent side reactions.

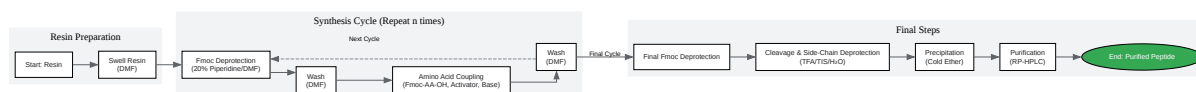
- Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.

Peptide Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Biological Context

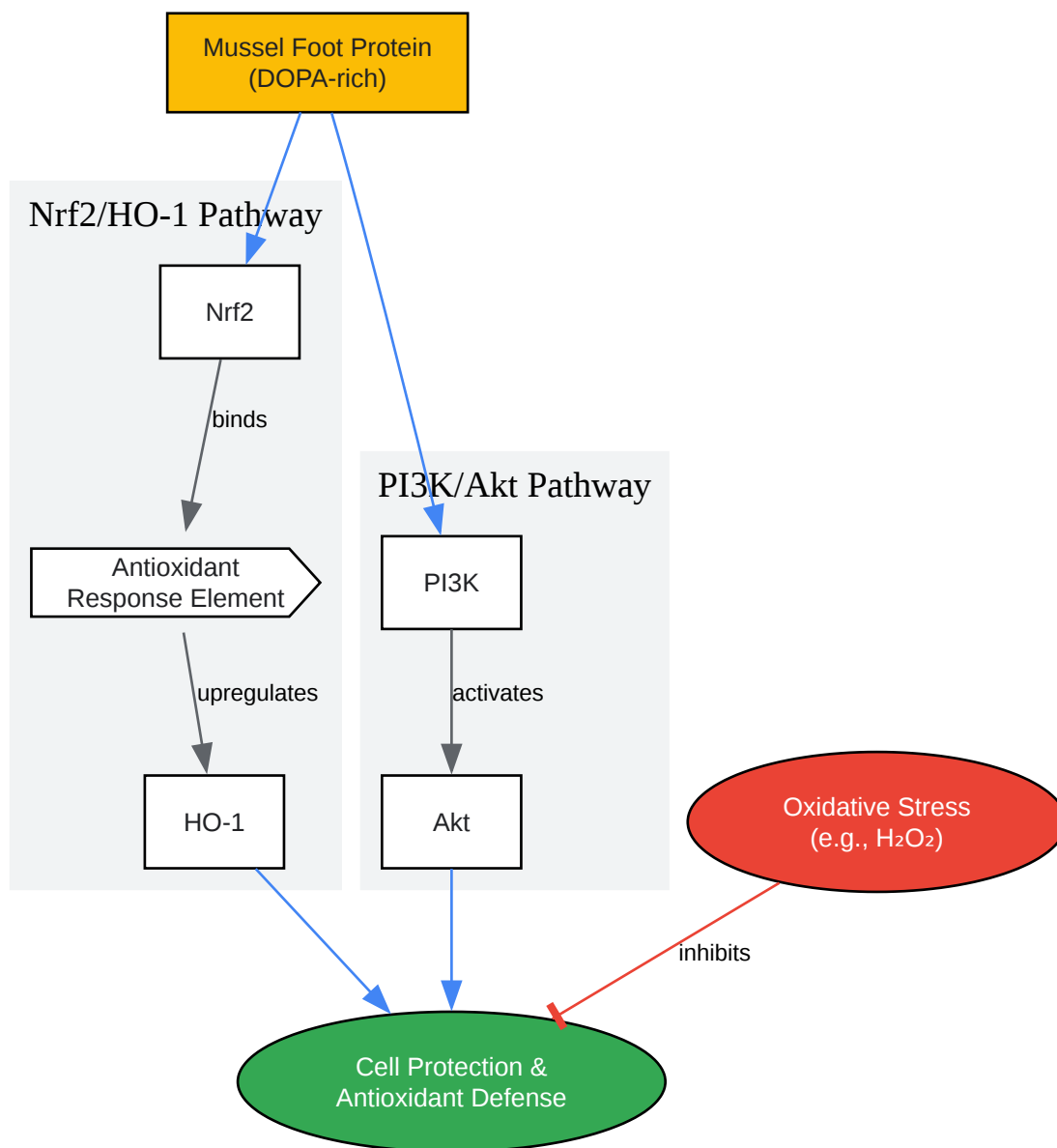
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow of Fmoc-SPPS and a relevant biological signaling pathway involving DOPA-containing proteins.



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Caption: Experimental workflow for Fmoc solid-phase peptide synthesis (SPPS).

DOPA-containing proteins, such as mussel foot proteins (MFPs), have been shown to possess significant biological activity, including antioxidant and cytoprotective effects. Research has indicated that MFPs can activate key cell signaling pathways, such as the PI3K/Akt and Nrf2/HO-1 pathways, to protect cells from oxidative stress.[4]



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Caption: Activation of PI3K/Akt and Nrf2/HO-1 signaling pathways by DOPA-rich proteins.

Conclusion

Fmoc-DOPA(acetonide)-OH is an indispensable reagent for the synthesis of DOPA-containing peptides. Its use in Fmoc-SPPS allows for the controlled incorporation of this versatile amino acid, opening avenues for research into novel bioadhesives, drug delivery systems, and therapeutics that leverage the unique properties of DOPA. The provided protocols and diagrams serve as a foundational guide for researchers embarking on the synthesis and application of these promising biomolecules.

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